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Technical Support Center: Yeast Transformation
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the lithium acetate-based transformation of Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)
Q1: What is the optimal cell density for lithium acetate yeast transformation?

For maximal transformation efficiency using the lithium acetate method, it is crucial to use yeast

cells in the mid-logarithmic growth phase.[1][2] The optimal cell density generally falls between

5 x 10⁶ and 2 x 10⁷ cells/mL, which corresponds to an optical density at 600 nm (OD₆₀₀) of

approximately 0.7 to 1.0.[1][3][4] Using cultures with densities at the higher end of this range

has been reported to yield the highest transformation efficiencies.[1] It is important to allow the

cells to complete at least two divisions to ensure they are actively growing.[5]

Q2: How does cell growth phase affect transformation efficiency?

The growth phase of the yeast culture is a critical factor. Cells in the mid-log phase are

physiologically primed for DNA uptake, resulting in the highest number of transformants.[1]

Conversely, using cells from the early log, late log, or stationary phase of growth will yield

comparatively fewer transformants.[1][2] Cells in stationary phase, in particular, have a

significantly lower transformation efficiency.[2]
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Q3: Can I use an overnight culture directly for transformation?

While it is possible to use cells from a stationary overnight culture, it is not recommended if

high efficiency is desired.[2] For optimal results, an overnight culture should be diluted into

fresh media and grown for 3-5 hours to reach the mid-log phase (OD₆₀₀ of ~0.7-1.0) before

harvesting for the transformation procedure.[3][4][5]

Q4: How do I calculate transformation efficiency?

Transformation efficiency is a measure of the number of transformed cells (colony-forming units

or CFUs) per microgram of plasmid DNA used.[6][7] The calculation involves counting the

number of colonies on the selective plates and factoring in the amount of DNA used and any

dilutions made during plating.[6][7]

Calculation Example:

Count the number of colonies on your selective plate.

Determine the total amount of plasmid DNA used for the transformation in micrograms (µg).

Account for the fraction of the cell suspension that was plated.

Use the following formula:

Transformation Efficiency (CFU/µg) = (Number of colonies × Total volume of cell suspension)

/ (Volume of cells plated × Amount of DNA in µg)

Troubleshooting Guide
Issue 1: Low or no transformants on the selective plate.

This is a common issue that can be caused by several factors related to cell density and other

experimental parameters.
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Potential Cause Recommended Solution

Incorrect Cell Density/Growth Phase

Ensure you are using a mid-log phase culture

(OD₆₀₀ of 0.7-1.0).[1][3][4] If your culture is

overgrown (stationary phase), dilute it into fresh

media and allow it to grow for a few generations

before harvesting.[2][5] Conversely, if the

density is too low, allow the culture to grow

longer.

Poor DNA Quality or Quantity

Use highly purified plasmid DNA. For circular

plasmids, transformation efficiency does not

increase linearly above 1 µg of DNA.[1] For

integrative transformation with linearized DNA,

up to 5 µg may be required.[1]

Inefficient Heat Shock

Yeast cells require a more intensive heat shock

than E. coli due to their cell wall.[1] Ensure the

heat shock is performed at 42°C for at least 20-

45 minutes, as shorter durations can drastically

reduce efficiency.[1][2]

Omission of Carrier DNA

The addition of single-stranded carrier DNA (like

sheared salmon sperm DNA) is crucial for

efficient yeast transformation.[2] Ensure it is

properly denatured by boiling before use.[5]

Degraded PEG Solution

Polyethylene glycol (PEG) is a critical

component of the transformation buffer.[2] Old

or improperly stored PEG solutions can

evaporate, altering the concentration and

reducing efficiency. It is best to use freshly

prepared PEG solution or small, tightly sealed

batches.[2]

Issue 2: High variability in transformation efficiency between experiments.

Inconsistent results can be frustrating. The following table highlights potential sources of

variability.
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Potential Cause Recommended Solution

Inconsistent Cell Density at Harvest

Precisely measure the OD₆₀₀ of your culture

before each experiment to ensure you are

consistently harvesting cells at the optimal

density.

Variations in Cell Washing and Resuspension

Be consistent with the volumes and solutions

used for washing and resuspending the cell

pellet. Ensure complete removal of the

supernatant after each centrifugation step.[3][4]

Inaccurate Pipetting of Transformation Reagents

Carefully and accurately pipette all components

of the transformation mix, especially the viscous

PEG solution.

Fluctuations in Incubation Times and

Temperatures

Use calibrated incubators and water baths to

ensure consistent temperatures for cell growth

and heat shock. Adhere strictly to the incubation

times outlined in your protocol.

Experimental Protocols
Standard Lithium Acetate Transformation Protocol

This protocol is a compilation based on common high-efficiency methods.[3][4][5][8]

Cell Preparation:

Inoculate 5 mL of YPD medium with a single yeast colony and grow overnight at 30°C with

shaking.

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2.

Incubate at 30°C with shaking (200 rpm) for 3-5 hours until the OD₆₀₀ reaches 0.7-1.0

(approximately 2 x 10⁷ cells/mL).[5]

Harvesting and Washing:
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Harvest the cells by centrifugation at 3000 x g for 5 minutes.

Discard the supernatant and resuspend the cell pellet in 25 mL of sterile water.

Centrifuge again, discard the water, and resuspend the cells in 1 mL of 100 mM Lithium

Acetate (LiAc).

Transfer the cell suspension to a 1.5 mL microfuge tube and centrifuge for 30 seconds at

top speed.

Transformation:

Carefully remove the LiAc supernatant with a micropipette.

Prepare the transformation mix in the following order:

240 µL of 50% (w/v) PEG 3350

36 µL of 1.0 M LiAc

10 µL of single-stranded carrier DNA (10 mg/mL, boiled and snap-cooled)

1-5 µL of plasmid DNA (0.1-1.0 µg)

Add the prepared yeast cell pellet to this mix.

Vortex thoroughly to resuspend the cells.

Incubate at 30°C for 30 minutes with shaking.

Heat Shock and Plating:

Add 34 µL of DMSO (optional, can increase efficiency).

Heat shock at 42°C for 20-45 minutes.

Pellet the cells by centrifugation for 30 seconds.
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Remove the transformation mix and resuspend the cell pellet in 200-500 µL of sterile water

or TE buffer.

Plate the appropriate volume onto selective agar plates.

Incubate at 30°C for 2-4 days until colonies appear.

Data Presentation
Table 1: Effect of Cell Density on Transformation Efficiency

Cell Density

(cells/mL)
OD₆₀₀ (approx.) Growth Phase

Relative

Transformation

Efficiency

< 5 x 10⁶ < 0.7 Early-log Lower

5 x 10⁶ - 2 x 10⁷ 0.7 - 1.0 Mid-log Optimal[1]

> 2 x 10⁷ > 1.0 Late-log/Stationary Decreased[1][2]

Table 2: Expected Transformation Efficiencies for Common Yeast Strains

The following table provides a range of expected transformation efficiencies using traditional

lithium acetate protocols. Actual efficiencies can vary significantly based on the protocol,

plasmid, and experimental conditions.[1]

Yeast Strain
Expected Transformation Efficiency (CFU/

µg)

Saccharomyces cerevisiae (e.g., BY4741) 10³ - 10⁵

Schizosaccharomyces pombe 10³ - 10⁴

Pichia pastoris 10² - 10⁴

Candida albicans 10² - 10³
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Cell Preparation Transformation Plating & Growth

Inoculate Overnight Culture Dilute to OD600 ~0.2 Grow to Mid-Log Phase
(OD600 0.7-1.0) Harvest & Wash Cells Resuspend in LiAc Add Transformation Mix

(PEG, LiAc, Carrier DNA, Plasmid) Incubate at 30°C Heat Shock at 42°C Pellet Cells Resuspend in Water/TE Plate on Selective Media Incubate at 30°C
(2-4 days)
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Caption: Workflow for Lithium Acetate Yeast Transformation.

Yeast Culture Growth Phase

Transformation Efficiency

Early-Log Phase
(OD600 < 0.7)

Low Efficiency

Mid-Log Phase
(OD600 0.7-1.0)

Optimal Efficiency

Stationary Phase
(OD600 > 1.0)

Low Efficiency
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Caption: Effect of Cell Density on Transformation Efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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